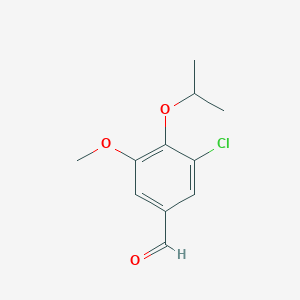![molecular formula C18H14N2O2 B2533889 (3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one CAS No. 168463-93-2](/img/structure/B2533889.png)
(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one, also known as MI, is an organic compound with a molecular formula of C18H14N2O2. It is a derivative of indole and has been studied for its potential applications in various fields, including medicine and material science.
Scientific Research Applications
Photochromic Properties and Materials Science
Structures and Photochromic Properties : A study by Balenko et al. (2010) explored the synthesis and properties of novel heterocyclic fulgides, including derivatives structurally related to "(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one". These compounds exhibit photochromism, high resistance to photobleaching, and show fluorescence alongside high thermal stability of their photogenerated cyclic forms. The research highlights their potential applications in developing photochromic materials with durable and reversible color-changing properties (Balenko et al., 2010).
Anticancer and Cell Death Induction
Inducing Nonapoptotic Cell Death : Robinson et al. (2012) described the synthesis of indole-based chalcones, closely related to "(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one", that induce methuosis in cancer cells. Methuosis is a novel form of nonapoptotic cell death characterized by the accumulation of vacuoles derived from macropinosomes. This research indicates the potential use of such compounds in treating cancers resistant to conventional apoptosis-inducing drugs (Robinson et al., 2012).
Molecular Structure and Synthesis Optimization
Structural Analysis and Synthesis : Spencer et al. (2010) conducted a detailed structural analysis of substituted 3-methylidene-1H-indol-2(3H)-one derivatives, which are structurally similar to the compound of interest. Their research provides insights into the molecular configurations and intermolecular interactions of these compounds, offering a foundation for optimizing synthetic routes for related compounds (Spencer et al., 2010).
Antibacterial Activities
Antibacterial Applications : Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives, including a compound closely related to "(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one". Their research demonstrated the compounds' antibacterial activities against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Carrasco et al., 2020).
properties
IUPAC Name |
(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-22-12-6-7-16-14(9-12)11(10-19-16)8-15-13-4-2-3-5-17(13)20-18(15)21/h2-10,19H,1H3,(H,20,21)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJQBEJOXJYPRT-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)
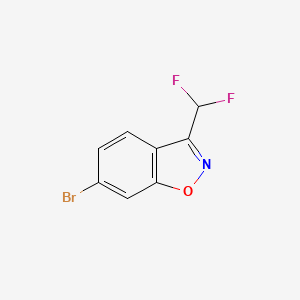
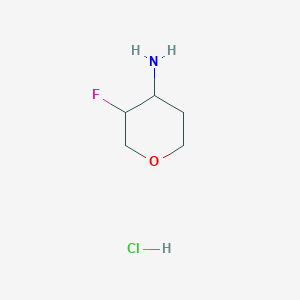
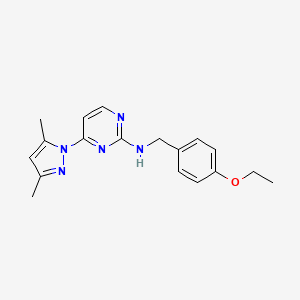

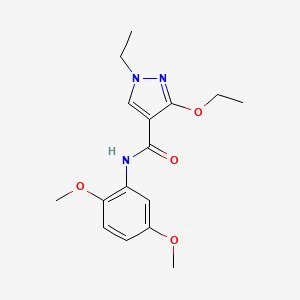
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533821.png)
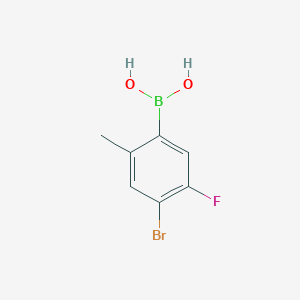
![2,2,2-trichloroethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2533823.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2533824.png)
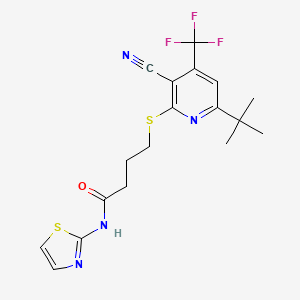
![N-cyclopentyl-4-isopentyl-5-oxo-1-((2-oxo-2-phenylethyl)thio)-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533827.png)
![2-methyl-N-(thiophen-2-ylmethyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2533828.png)
